molecular formula C18H22O2 B1149261 Estrone CAS No. 19973-76-3

Estrone

Cat. No.: B1149261
CAS No.: 19973-76-3
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-CBZIJGRNSA-N
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Description

Estrone, also known as estra-1,3,5(10)-trien-3-ol-17-one, is a naturally occurring estrogenic hormone. It is one of the three major endogenous estrogens, the others being estradiol and estriol. This compound is synthesized from cholesterol and is primarily secreted by the ovaries, though it can also be formed from adrenal androgens in adipose tissue. It plays a crucial role in female sexual development and reproductive health, particularly after menopause when it becomes the predominant form of estrogen in the body .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
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InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
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InChI Key

DNXHEGUUPJUMQT-CBZIJGRNSA-N
Source PubChem
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Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
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Molecular Formula

C18H22O2
Record name estrone
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DSSTOX Substance ID

DTXSID4022367
Record name Estrone
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Molecular Weight

270.4 g/mol
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Physical Description

Solid, Solid white powder.
Record name Estrone
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Solubility

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL
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Density

1.236 g/cu cm at 25 °C
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Color/Form

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic

CAS No.

53-16-7, 19973-76-3
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Melting Point

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F
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Preparation Methods

Androstenolone-Based Synthesis

The classical route to estrone begins with androstenolone (dihydroepiandrosterone), a steroid precursor derived from dibromocholesterol acetate. The synthesis involves sequential transformations:

  • Reduction : Hydrogenation of androstenolone (C19H28O2\text{C}_{19}\text{H}_{28}\text{O}_2) over palladium catalyst yields a keto-alcohol intermediate.

  • Oxidation : Treatment with chromium(VI) oxide converts the alcohol to a diketone.

  • Bromination : Reaction with molecular bromine in acetic acid produces a dibromide.

  • Dehydrobromination : Heating in collidine eliminates hydrogen bromide, forming a dienone.

  • Aromatization : Thermal treatment at 530C530^\circ\text{C} induces methane elimination, aromatizing ring A to yield this compound.

This method, while historically significant, requires high-temperature steps and multiple purification stages, limiting its industrial applicability.

Favorskii Reaction Approach

An alternative pathway utilizes the Favorskii reaction to construct the steroid skeleton:

  • Carbinol Formation : 3-Methoxyphenylacetylene reacts with bicyclohexane-1,5-dione under Favorskii conditions.

  • Reduction : Catalytic hydrogenation saturates the triple bond.

  • Dehydration : Acidic conditions remove water, generating a cyclic ketone.

  • Intramolecular Alkylation : Aluminum chloride mediates cyclization to form a tetracyclic intermediate.

  • Ozonolysis and Cyclization : Ozone cleavage followed by cyclopentanone formation completes the this compound structure.

This route demonstrates the versatility of annulation reactions in steroid synthesis but suffers from low overall yields due to step-count inefficiencies.

Modern Radical-Mediated Synthesis

Cascade Macrocyclization-Transannulation

A groundbreaking method reported in PNAS employs radical cascades to construct the estrane skeleton in a single step:

  • Iododienynone Substrate : Treatment of iododienynone 23 with Bu3SnH\text{Bu}_3\text{SnH} and AIBN initiates a radical chain process.

  • Macrocyclization : A 13-endo-dig radical cyclization forms a 13-membered macrocycle.

  • Transannulations : Sequential hydrogen atom transfers and radical recombinations yield the trans,syn-estrane 24 (50% yield).

  • Oxidation and Deprotection : Chromium trioxide oxidation followed by boron tribromide demethylation furnishes (±)-estrone.

Key Advantages:

  • Stereochemical Control : X-ray crystallography confirmed the trans,syn configuration of intermediate 24 .

  • Step Economy : Reduces synthetic steps compared to classical methods.

Industrial-Scale Purification Techniques

Recrystallization Optimization

A Chinese patent (CN105001293B) details an industrial this compound purification protocol:

StepParameters
Dissolution750 mL methanol per gram crude this compound
Decolorization2% (w/w) activated carbon, reflux 40 min
CrystallizationCool to 0–5°C, isolate crystals
YieldNot explicitly stated

This method emphasizes solvent efficiency and activated carbon decolorization, making it suitable for large batches despite lacking yield data.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldReference
Androstenolone routeDihydroepiandrosterone5 steps incl. aromatizationN/A
Radical cascadeIododienynone 23 1 macrocyclization + 2 transannulations50% (intermediate)
Industrial purificationCrude this compoundRecrystallization in methanolN/A

Chemical Reactions Analysis

Types of Reactions: Estrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Applications

Neuroprotection After Traumatic Brain Injury

Recent studies have highlighted estrone's potential as a neuroprotective agent following traumatic brain injury (TBI). In a controlled study involving male rats, this compound was administered post-injury, resulting in significant reductions in neuronal cell death and cortical injury. The treatment increased the signaling of protective pathways such as ERK1/2 and brain-derived neurotrophic factor (BDNF), demonstrating its efficacy in mitigating secondary injury following TBI. Specifically, this compound treatment led to a marked decrease in TUNEL-positive cells, indicating reduced apoptosis and cell death in the injured brain regions .

Parameter Placebo Group This compound Group Statistical Significance
Cortical Lesion VolumeHighLowp<0.01p<0.01
TUNEL-Positive Cell CountHighLowp<0.001p<0.001
Phospho-ERK1/2 LevelsLowHighp<0.01p<0.01

Cancer Therapy Applications

Breast Cancer Treatment

This compound has been investigated for its role in breast cancer therapy, particularly in hormone receptor-positive cases. Research indicates that this compound sulfate can be converted to this compound by steroid sulfatase (STS), which may contribute to the growth of estrogen receptor-positive breast cancer cells that exhibit resistance to aromatase inhibitors. This mechanism suggests that targeting STS could be a novel approach to managing hormone-resistant breast cancers .

Engineered Nanoparticles for Targeted Therapy

Recent advancements have seen the development of this compound-modified nanoparticles for targeted breast cancer therapy. These engineered nanoparticles enhance drug delivery specifically to estrogen receptor-positive cancer cells, potentially improving therapeutic outcomes while minimizing side effects. The incorporation of this compound as a targeting ligand on the surface of nanoparticles allows for precise delivery of chemotherapeutic agents directly to tumor sites .

Hormonal Assays and Clinical Applications

Measurement of this compound Levels

This compound levels are critical in assessing various health conditions, particularly in postmenopausal women. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of this compound and estradiol in serum samples. This method is essential for understanding hormonal profiles associated with conditions like endometrial and ovarian cancers, where elevated this compound levels may indicate increased risk .

Predictor of Estradiol Levels

This compound serves as a strong predictor of circulating estradiol levels in women, particularly postmenopausal individuals. Studies have demonstrated a robust correlation between this compound and estradiol concentrations, suggesting that monitoring this compound can provide insights into overall estrogen status and associated health risks .

Mechanism of Action

Estrone is one of three major endogenous estrogens, the others being:

    Estradiol: The most potent estrogen, primarily responsible for the development and maintenance of female reproductive tissues.

    Estriol: The weakest estrogen, predominantly produced during pregnancy.

Uniqueness of this compound:

Comparison with Similar Compounds

Estrone’s unique role as a precursor and metabolite of estradiol, along with its predominance after menopause, makes it a critical compound in both physiological and therapeutic contexts.

Biological Activity

Estrone (E1) is a naturally occurring estrogen, primarily synthesized in the ovaries and adipose tissue. It plays a crucial role in various physiological processes, particularly in the female reproductive system and overall endocrine function. This article presents an in-depth examination of this compound's biological activity, including its mechanisms of action, binding affinities, clinical implications, and recent research findings.

This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. The relative binding affinities of this compound for these receptors are significantly lower than those of estradiol (E2), with this compound exhibiting only 4.0% and 3.5% of the binding affinity for ERα and ERβ, respectively . This low affinity correlates with its weaker estrogenic activity, estimated at about 4% that of estradiol.

Upon binding to estrogen receptors, this compound activates transcriptional responses that lead to various physiological effects, including:

  • Regulation of Gene Expression : this compound influences the expression of genes involved in reproductive functions and other systemic processes.
  • Bone Health : this compound plays a role in inhibiting bone resorption, which is critical for maintaining bone density, especially post-menopause.
  • Menopausal Symptom Relief : Clinical studies have shown that this compound can alleviate symptoms such as hot flashes and vaginal dryness in menopausal women .

Pharmacokinetics and Distribution

This compound is primarily transported in the bloodstream bound to proteins. Approximately 16% binds to sex hormone-binding globulin (SHBG), while 80% binds to albumin, with only about 2-4% remaining free . The half-life of this compound ranges from 10 to 70 minutes, similar to that of estradiol.

Clinical Implications

This compound's role extends beyond its function as an estrogen. It has been implicated in various health conditions:

  • Breast Cancer : Recent studies indicate that this compound may have distinct roles compared to estradiol in the progression of estrogen-dependent cancers. For instance, high levels of this compound have been associated with pro-inflammatory responses and epithelial-to-mesenchymal transition (EMT) in cancer cells, which are critical for metastasis .
  • Cognitive Function : Research has shown that higher estrogen receptor density in the brain correlates with cognitive decline and mood disturbances in postmenopausal women . This suggests that this compound may influence neurological health as well.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Differential Roles in Cancer :
    • This compound was found to promote EMT in cervical cancer cells, indicating a potential role in cancer metastasis that differs from that of estradiol .
    • High intratumoral expression levels of enzymes involved in this compound synthesis were linked to poor prognosis in patients with ER+ cancers .
  • This compound Oxime Derivatives :
    • New derivatives of this compound have shown promising cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. These compounds induced apoptotic cell death and modulated cell cycle progression .
  • Predictive Value for Estradiol Levels :
    • This compound has been identified as a strong predictor of circulating estradiol levels in postmenopausal women, highlighting its importance in hormonal assessments .

Data Table: Binding Affinities and Biological Activities

CompoundBinding Affinity (ERα)Binding Affinity (ERβ)Relative Estrogenic Activity
Estradiol100%100%100%
This compound4%3.5%4%

Case Studies

Several clinical cases illustrate the application of this compound therapy:

  • A study involving a menopausal woman demonstrated significant improvement in quality of life after initiating hormone therapy with estradiol vaginal tablets combined with lifestyle modifications .
  • Another case highlighted concerns regarding the use of hormone therapy in breast cancer survivors, emphasizing the need for careful monitoring of serum estrogen levels during treatment .

Q & A

Basic Research Questions

Q. How can estrone levels be accurately quantified in biological samples, and what methodological challenges arise in low-concentration scenarios?

  • Methodological Answer : Use ultra-sensitive radioimmunoassays (RIAs) for serum this compound (E1) and this compound sulfate (E1S), with detection limits as low as 8.14 pmol/L for estradiol (E2) in postmenopausal women . High-performance liquid chromatography (HPLC) coupled with molecularly imprinted solid-phase extraction achieves a detection limit of 9.3 ng/L in environmental water samples . Key challenges include cross-reactivity in immunoassays and matrix effects in complex biological fluids. Normalize data via log-transformation for skewed distributions in small sample studies .

Q. What experimental design considerations are critical for studying this compound metabolism in hormone-dependent cancers?

  • Methodological Answer : Prioritize case-case studies with quartile-based analysis to compare hormone receptor-positive vs. -negative tumors. For example, stratify 1,042 invasive ductal carcinoma (IDC) patients by ER/PR/HER2 status and measure serum E1, E1S, and E2 using standardized RIAs . Control for confounders like BMI, SHBG levels, and sulfatase (STS) activity, which influence peripheral estrogen biosynthesis .

Q. How do this compound and its metabolites (e.g., 2-methoxythis compound) interact with enzymatic pathways, and what assays validate these interactions?

  • Methodological Answer : 2-Methoxythis compound, a catechol-O-methyltransferase (COMT) metabolite of this compound, is quantified via gas chromatography/mass spectrometry (GC-MS) in metabolic studies . Use COMT inhibitors (e.g., entacapone) in vitro to assess pathway dominance. Validate STS activity in breast tumors via immunohistochemistry (IHC) and correlate with E1S/E1 ratios in serum .

Advanced Research Questions

Q. How does the this compound sulfate/estrone (E1S/E1) ratio serve as a biomarker for HER2-positive breast cancer, and what statistical methods resolve contradictions in small-sample cohorts?

  • Methodological Answer : In HER2+/ER+/PR+ tumors, elevated E1S/E1 ratios (OR = 3.118, p < 0.0001) correlate with STS overexpression . Use multilevel regression models to address variance components in small datasets (e.g., n = 33 HER2+/ER+/PR+ cases) . Resolve conflicting results (e.g., BMI’s inverse association with HER2+ status) via trend tests (Ptrend) and sensitivity analyses .

Q. What molecular mechanisms link this compound to estrogen receptor-negative (ER−) tumor progression, and how can in vivo models validate these pathways?

  • Methodological Answer : this compound promotes ER− tumor angiogenesis via GPER1-mediated HIF1A/VEGF signaling . Use xenograft models with ER− cell lines (e.g., MDA-MB-231) treated with E1 and GPER1 antagonists (e.g., G15) to assess metastasis. Validate stromal interactions via co-cultures with adipocytes, which aromatize androgens to this compound .

Q. How do methodological discrepancies in measuring serum this compound impact clinical interpretations of hormone receptor status?

  • Methodological Answer : Disparities arise from assay sensitivity (e.g., RIA vs. LC-MS/MS) and sampling timing (pre- vs. post-surgical intervention). In PR+ tumors, E1 levels in the fourth quartile (OR = 1.495, p = 0.0317) lose significance if pre-analytical variables (e.g., hemolysis) are uncontrolled . Standardize protocols across cohorts and use harmonized reference materials for calibration .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting correlations between this compound and BMI in hormone receptor subtypes?

  • Methodological Answer : In ER+/PR+ tumors, higher BMI associates with elevated E1 (OR = 1.639–1.697, p < 0.05) due to adipose aromatization . Conversely, HER2+ cases show inverse BMI trends (OR = 0.475, p = 0.0113), suggesting HER2 pathway dominance over hormonal effects . Apply interaction terms in logistic regression to disentangle subtype-specific mechanisms.

Q. What advanced statistical approaches are recommended for analyzing this compound’s role in multifactorial diseases like breast cancer?

  • Methodological Answer : Use structural equation modeling (SEM) to integrate serum hormone levels, receptor status, and clinical outcomes. For example, model STS activity as a latent variable mediating E1S/E1 ratios and HER2 amplification . Address multicollinearity between E1, E2, and androgens via principal component analysis (PCA) .

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